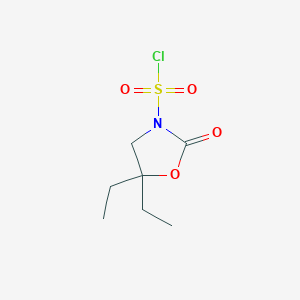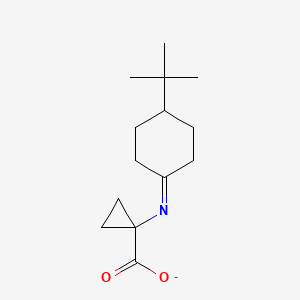
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further linked to an aminocyclopropanecarboxylate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate typically involves the reaction of 4-tert-butylcyclohexanone with appropriate amines and carboxylate derivatives under controlled conditions. One common method includes the use of reductive amination, where 4-tert-butylcyclohexanone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropanecarboxylate moiety, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate include:
- (4-Tert-butylcyclohexylidene)amino 3-nitrobenzoate
- (4-Tert-butylcyclohexylidene)amino 4-nitrobenzoate
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C14H22NO2- |
|---|---|
分子量 |
236.33 g/mol |
IUPAC名 |
1-[(4-tert-butylcyclohexylidene)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)10-4-6-11(7-5-10)15-14(8-9-14)12(16)17/h10H,4-9H2,1-3H3,(H,16,17)/p-1 |
InChIキー |
TZMFFBXQIFNMTM-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1CCC(=NC2(CC2)C(=O)[O-])CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


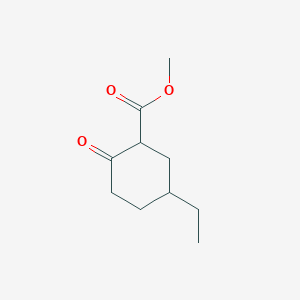
![4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
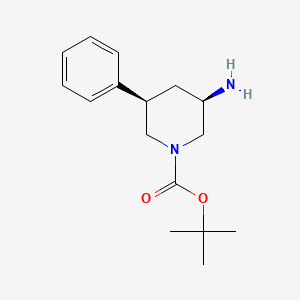
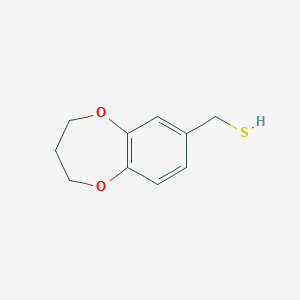
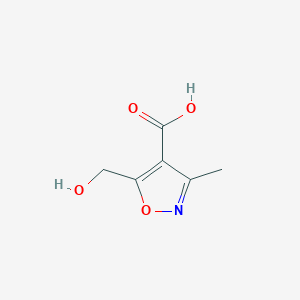
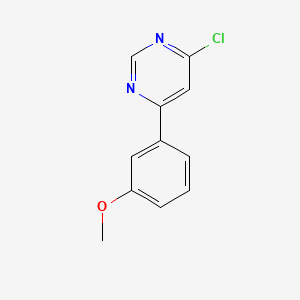

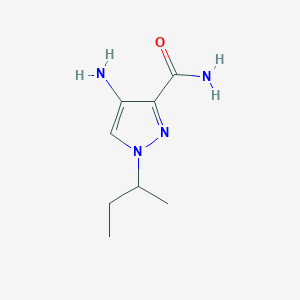

![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)

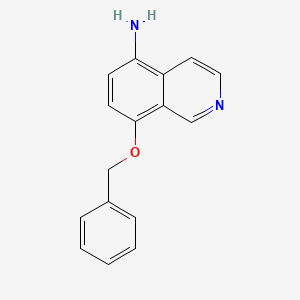
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
